Merestinib - 1206799-15-6

Merestinib

Catalog Number: EVT-253231
CAS Number: 1206799-15-6
Molecular Formula: C30H22F2N6O3
Molecular Weight: 552.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Merestinib has been used in trials studying the treatment of Cancer, Solid Tumor, Advanced cancer, ColoRectal Cancer, and Metastatic Cancer, among others.
Merestinib is an orally available, small molecule inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Merestinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. This agent has potent anti-tumor efficacy in mono and combination therapy in a broad range of cancers. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
Synthesis Analysis

A. Historical Route: This route, while highly developed, faces limitations in terms of product quality, manufacturability, and robustness. []

B. Novel Indazole Synthesis: This approach focuses on a new synthesis for a key indazole-containing building block of Merestinib. []

  • Key Improvement: The novel route utilizes a nucleophilic aromatic substitution (SNAr) reaction for the crucial construction of the challenging indazole ring. []
  • Continuous Processing: This synthesis incorporates continuous processing in two of its five steps:
    • Nitration of a benzaldehyde. []
    • High-temperature hydrolysis of an aniline to phenol. []

This novel synthesis pathway, by employing SNAr reaction and continuous processing, offers improvements in product quality and potentially enhances manufacturability and robustness compared to the previous method. []

Chemical Reactions Analysis
  • Suzuki–Miyaura cross-coupling reaction: Employed in both laboratory demonstration and cGMP manufacturing processes. [, ]
  • Nitro-group hydrogenolysis: Utilized in both laboratory demonstration and cGMP manufacturing processes. [, ]
  • Continuous amide bond formation: Implemented as part of the continuous manufacturing process. [, ]
  • Continuous deprotection: Integrated into the continuous manufacturing process, specifically an NH4Cl-catalyzed ethoxy ethyl deprotection optimized for flow conditions. [, , ]
Mechanism of Action

Merestinib exerts its biological effects primarily through the inhibition of specific protein kinases, impacting various cellular processes. [] The mechanism can be summarized as follows:

  • c-Met Inhibition: Merestinib selectively binds to c-Met, inhibiting its phosphorylation and disrupting downstream signal transduction pathways. [] This inhibition can lead to cell death in tumor cells that overexpress c-Met or harbor constitutively activated forms of the protein. []
  • Multi-kinase Targeting: Beyond c-Met, Merestinib inhibits a range of oncogenic kinases, including AXL, MST1R, FLT3, ROS1, MKNK1/2, and NTRK1/2/3, among others. [, , , , , , , ] This broad inhibitory profile contributes to its antitumor effects by interfering with multiple signaling pathways implicated in tumor growth, survival, and metastasis.
  • Type II Inhibition: As a type II kinase inhibitor, Merestinib binds to the inactive conformation of its target kinases. [, , , ] This binding mode distinguishes it from type I inhibitors and potentially contributes to its efficacy against certain kinase mutations that confer resistance to type I inhibitors. [, ]
Applications

A. Gastric Cancer: Studies have investigated Merestinib's potential in combination with nab-paclitaxel for treating Gastric Adenocarcinoma (GAC). [, ] * Synergistic Effect: Merestinib enhances the antitumor response of nab-paclitaxel, demonstrating a synergistic effect in preclinical models. [, ] * c-Met Pathway Inhibition: This combination targets the HGF/c-Met pathway, often dysregulated in GAC, contributing to its antitumor activity. [, ] * Tumor Growth Inhibition: Significant reduction in tumor growth observed in MKN-45 xenografts with high c-Met expression. []

B. Colorectal Cancer: Research has explored Merestinib's efficacy in colorectal cancer (CRC) models harboring TPM3-NTRK1 fusion. [] * NTRK Inhibition: Merestinib demonstrates potent inhibition of NTRK1/2/3 kinases, oncogenic drivers in tumors with NTRK fusions. [] * Tumor Growth Suppression: Merestinib treatment significantly inhibits tumor growth in CRC cell line-derived and patient-derived xenograft models bearing TPM3-NTRK1 fusion. [] * Potential for Overcoming Resistance: Merestinib shows promise in overcoming resistance to type I NTRK kinase inhibitors in preclinical models with acquired NTRK mutations. []

C. Acute Myeloid Leukemia: Investigations highlight Merestinib's potential for treating Acute Myeloid Leukemia (AML). [, , ] * Mnk Inhibition: Merestinib effectively blocks Mnk kinase activity in AML progenitors, leading to suppression of eIF4E phosphorylation, a key regulator of translation in cancer cells. [] * Antileukemic Effects: Exhibits antileukemic effects in vitro and in vivo, suppressing primitive leukemic progenitors and demonstrating tumor growth inhibition in an AML xenograft model. [] * Combination Therapy: Preclinical and clinical studies explore its combination with FGFR inhibitors to target both MET and FGFR pathways, potentially overcoming resistance mechanisms. [, ]

D. Pancreatic Cancer: Research focuses on Merestinib's ability to enhance the efficacy of standard chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC). [, , , ] * Chemosensitization: Merestinib enhances the antitumor response of standard chemotherapy regimens (e.g., nab-paclitaxel plus gemcitabine) in preclinical models. [, , ] * c-MET, Axl, and DDR Inhibition: Its inhibitory activity against these pathways contributes to its chemosensitizing effects. [, ] * Clinical Trials: Currently under investigation in clinical trials as a combination therapy for advanced or metastatic PDAC. [, ]

E. Non-Small Cell Lung Cancer: Research explores Merestinib's application in Non-Small Cell Lung Cancer (NSCLC) with a focus on overcoming resistance to MET inhibitors. [, , ] * Resistance Prevention: Combination of Merestinib with type I MET inhibitors is investigated as a strategy to prevent or delay the emergence of resistance. [] * Overcoming ROS1 Resistance: Demonstrates activity against ROS1 L2086F, a resistance mutation to type I ROS1 TKIs, highlighting its potential in TKI-resistant NSCLC. []

F. Glioblastoma Multiforme: Merestinib's role in targeting the mesenchymal subtype of Glioblastoma Multiforme and its Glioma Stem Cells (GSCs) is being investigated. [] * MNK Inhibition: Inhibits MNK kinases, impacting the survival and growth of GSCs, and demonstrating improved survival in an intracranial xenograft mouse model. []

G. Inflammatory Breast Cancer: Studies assess Merestinib's potential in overcoming drug resistance in Inflammatory Breast Cancer. [] * Translational Control Inhibition: Targets ERK-eIF4E translational control, potentially countering therapeutic resistance in IBC cells. [] * Synergy with EGFR-TKI: Shows synergistic effects with EGFR-TKI (lapatinib) in increasing cell death in IBC models. []

H. Other Solid Tumors: Merestinib has been investigated in Phase I clinical trials for its safety and preliminary efficacy in various advanced solid tumors, including cholangiocarcinoma and biliary tract carcinoma (BTC). [, , , , , , ]

I. Immunotherapy Combinations: Preclinical studies explore combining Merestinib with immune checkpoint inhibitors, such as anti-PD-L1 antibodies. [, ] * Enhanced Antitumor Activity: Combination therapy exhibits synergistic antitumor activity and improved survival in CT26 murine tumor models compared to monotherapy. [] * Immunological Memory: Merestinib/PD-L1 Ab combination triggers immunological memory, as evidenced by resistance to tumor rechallenge in preclinical models. []

LY2874455

Relevance: Increased expression of hepatocyte growth factor (HGF), the ligand for MET, is implicated in resistance to MET inhibitor therapy in AML. FGFR signaling can lead to increased HGF expression, and combined inhibition of MET and FGFR is a potential strategy to overcome this resistance mechanism [, ]. Preclinical studies demonstrate the rationale for combining LY2874455 with Merestinib to suppress this resistance pathway.

PF04217903

Relevance: Unlike Merestinib, which targets multiple kinases, PF04217903 selectively inhibits MET. This difference was exploited in preclinical studies to understand the contribution of MET inhibition to the overall anti-angiogenic effects of Merestinib. Results demonstrated that Merestinib exhibits enhanced anti-angiogenic properties compared to PF04217903, suggesting that Merestinib's activity against other targets, in addition to MET, contributes to its anti-angiogenic effects [].

Ramucirumab

Relevance: This combination was explored based on the rationale that both drugs target distinct but complementary angiogenic pathways. Preclinical data demonstrated the potential for synergy between the two drugs, supporting their clinical evaluation in a Phase I clinical trial in patients with mCRC []. Merestinib's ability to inhibit angiogenesis, even in the absence of VEGFR2 inhibition, provided further support for this combination [, , ].

Savolitinib

Relevance: Savolitinib is structurally distinct from Merestinib and functions as a type I MET inhibitor, contrasting with Merestinib's classification as a type II inhibitor. This distinction leads to differences in their activity against specific secondary MET mutations that can drive resistance [, , ].

Capmatinib

Relevance: Capmatinib and Merestinib differ in their structural characteristics and modes of binding to the MET kinase domain. Specifically, Capmatinib acts as a type I inhibitor, while Merestinib exhibits type II inhibition. This distinction results in varying levels of sensitivity and resistance against secondary MET mutations, which commonly arise as resistance mechanisms [, , ].

Relevance: Cabozantinib shares several targets with Merestinib, including MET and AXL. It's also a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. Cabozantinib's activity against acquired MET mutations and in ROS1-positive cancers make it a relevant comparator to Merestinib [, , , ].

Relevance: Both Glesatinib and Merestinib are orally available small molecule inhibitors that target MET and AXL, and both exhibit inhibitory effects against secondary MET mutations [, , ].

Abemaciclib

Relevance: The combination of Abemaciclib and Merestinib with the anti-PD-L1 antibody LY3300054 was explored preclinically to enhance antitumor immune responses. The rationale stemmed from the potential of these drugs to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint blockade [].

LY3300054

Relevance: The combination of LY3300054, an anti-PD-L1 antibody, with Merestinib was investigated in preclinical studies to enhance antitumor immunity in a CT26 murine tumor model. The combination showed synergistic antitumor activity compared to each agent alone and induced immunologic memory [, ].

Emibetuzumab

Relevance: Emibetuzumab and Merestinib both target MET, though through different mechanisms. Emibetuzumab is an antibody that prevents HGF binding, while Merestinib is a small molecule kinase inhibitor. Combining these agents could potentially enhance MET pathway inhibition. The combination of Emibetuzumab with Merestinib was tested in a preclinical study to evaluate its effect on tumor models characterized by MET exon 14 skipping [, ].

Cetuximab

Relevance: Cetuximab's combination with Merestinib was investigated in clinical trials for safety and tolerability, representing an effort to explore the potential of this combination in cancer treatment [].

Cisplatin

Relevance: The combination of Cisplatin with Merestinib has undergone testing in clinical trials for safety and tolerability, demonstrating the interest in exploring its potential in cancer treatment [, , ].

Gemcitabine

Relevance: The combination of Gemcitabine with Merestinib has been studied in clinical trials to evaluate its safety and tolerability, highlighting the interest in exploring its potential applications in cancer treatment [, , ].

Durvalumab

Relevance: Durvalumab, a PD-L1 inhibitor, is considered a relevant comparator to Merestinib in treating advanced biliary tract cancer. Clinical trials comparing different first-line systemic therapies, including those involving these drugs, provide insights into their relative efficacy [].

Cediranib

Relevance: Similar to the context of Durvalumab, Cediranib serves as a relevant comparison to Merestinib in treating advanced biliary tract cancer. Clinical trials evaluating various first-line systemic therapies, including those involving these agents, contribute to understanding their relative efficacy in this disease context [].

S-1 (Tegafur/Gimeracil/Oteracil Potassium)

Relevance: Analogous to the cases of Durvalumab and Cediranib, S-1 acts as a relevant comparator to Merestinib in managing advanced biliary tract cancer. Clinical trials investigating various first-line systemic therapies, including regimens incorporating these agents, provide insights into their relative effectiveness in this disease setting [].

Properties

CAS Number

1206799-15-6

Product Name

Merestinib

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide

Molecular Formula

C30H22F2N6O3

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39)

InChI Key

QHADVLVFMKEIIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY-2801653; LY 2801653; LY2801653; Merestinib

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.